

An In-depth Technical Guide to the Function and Application of SR10067

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the mammalian circadian clock, functioning as transcriptional repressors that link the molecular clock to metabolic and physiological outputs. By activating REV-ERB, SR10067 provides a powerful chemical tool for probing the functions of the circadian rhythm and presents therapeutic potential for a range of conditions, including neuropsychiatric disorders, metabolic diseases, and inflammatory conditions.[1][2][3] This document provides a comprehensive overview of the core function of SR10067, summarizes key quantitative data, outlines experimental methodologies for its use, and visualizes its mechanism of action and experimental applications.

Core Function and Mechanism of Action

SR10067 exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ nuclear receptors.[1][2] In their active state, REV-ERBs recruit the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to their target gene promoters. This action leads to chromatin condensation and transcriptional repression.

The most well-characterized function of the REV-ERBs is their role within the core circadian clock feedback loop. They rhythmically repress the transcription of key positive clock regulators, most notably Bmal1 (also known as Arntl). By activating REV-ERB, **SR10067** enhances this repressive activity, leading to a potent and acute suppression of Bmal1



expression. This modulation of the core clock machinery subsequently alters the expression of numerous clock-controlled genes that govern downstream physiological processes.

Beyond its central role in the circadian clock, **SR10067** has demonstrated efficacy in various therapeutic contexts:

- Neuropsychiatric and Sleep Disorders: As a brain-penetrant compound, SR10067 can
 directly modulate the central clock in the suprachiasmatic nucleus (SCN) and other brain
 regions. In animal models, it has been shown to induce wakefulness, reduce slow-wave and
 REM sleep, and display anxiolytic activity. However, in models of depression, its potentiation
 of the clock's negative loop can enhance a depression-like phenotype by suppressing the
 Bmal1-Homer1a axis in the medial prefrontal cortex (mPFC).
- Inflammation and Immunity: REV-ERB activation is known to suppress inflammatory
 responses. SR10067 has been shown to attenuate Th2 cytokine-mediated barrier
 dysfunction in human bronchial epithelial cells, suggesting a therapeutic potential for asthma
 and other allergic diseases. It achieves this by restoring the integrity of adherens and tight
 junctions and modulating the expression of inflammatory and clock-related genes.
- Metabolic Diseases: The circadian clock is a master regulator of metabolism.
 Pharmacological activation of REV-ERB by synthetic agonists has been shown to decrease fat mass and improve metabolic profiles in mice, indicating potential applications in treating metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with **SR10067** based on published in vitro and in vivo studies.

Table 1: In Vitro Activity of **SR10067**

| Parameter | Target | Value | Reference |
|-----------|----------|--------|-----------|
| IC50 | Rev-Erbα | 170 nM | |
| IC50 | Rev-Erbβ | 160 nM | |



Table 2: In Vivo Pharmacological Data for SR10067

| Parameter | Animal Model | Dosage & Administration | Key Findings | Reference |
|-------------------------|--------------|----------------------------|--|-----------|
| Pharmacokinetic s | Mouse | 30 mg/kg (i.p.) | Good brain penetration; plasma and brain concentrations remain above IC50. | |
| Circadian Behavior | Mouse | 30 mg/kg (i.p.) | Suppressed nocturnal wheel- running activity; induced wakefulness. | _ |
| Gene Expression | Mouse | 30 mg/kg (i.p.) | Suppressed circadian expression of Npas2 in the hypothalamus. | |
| Depression Phenotype | Mouse | 30 mg/kg (i.p.) | Increased immobility in Forced Swim and Tail Suspension Tests; decreased Bmal1 and Homer1a mRNA in mPFC. | |

Signaling Pathways and Experimental Workflows

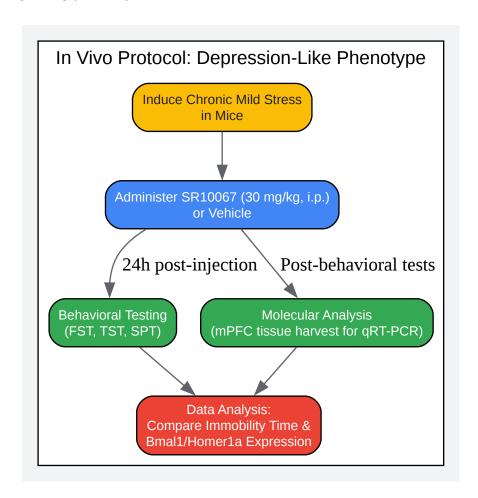
Visual diagrams provide a clear understanding of the molecular pathways and experimental designs involving **SR10067**.





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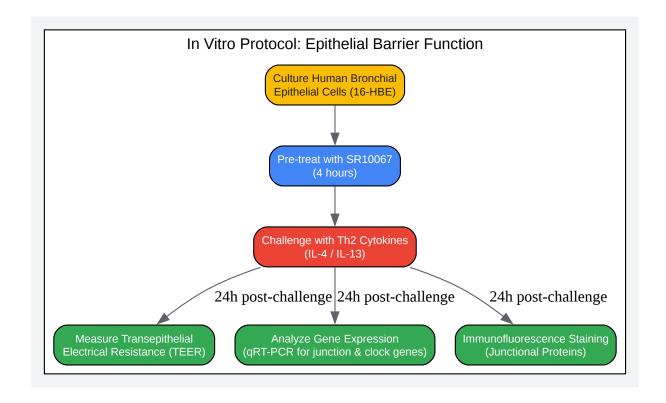
Caption: Core signaling pathway of **SR10067** activation of REV-ERB.



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Caption: Experimental workflow for in vivo studies of **SR10067**.





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Caption: Experimental workflow for in vitro epithelial barrier studies.

Experimental Protocols

The following sections describe the methodologies for key experiments cited in the literature. These are intended as a guide and are not exhaustive protocols.

A. In Vivo Analysis of SR10067 on Depression-Like Behavior in Mice

This protocol is based on studies investigating the role of REV-ERB activation in mood regulation.

• Animal Model: Wild-type (WT) mice are used. For specificity, Rev-erbα knockout mice can be used as a negative control to confirm on-target effects.



- Induction of Depression-Like Phenotype: A Chronic Mild Stress (CMS) or Chronic Defeat Model (CDM) paradigm is employed to induce a depression-like state, which is characterized by behaviors such as anhedonia.
- Drug Administration: SR10067 is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. The injection is typically timed to a specific circadian point, such as Zeitgeber Time 06 (ZT06), to account for the rhythmic nature of the target.

Behavioral Assays:

- Forced Swim Test (FST) & Tail Suspension Test (TST): These tests are conducted 24
 hours post-injection to measure behavioral despair. The primary endpoint is the duration of
 immobility. An increase in immobility time is interpreted as a pro-depressive phenotype.
- Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression. A reduction in the preference for sucrose solution over plain water indicates an anhedonic-like state.

Molecular Analysis:

- Tissue Collection: Following behavioral testing, mice are euthanized, and the medial prefrontal cortex (mPFC) is dissected.
- qRT-PCR: RNA is extracted from the mPFC tissue to quantify the mRNA expression levels
 of target genes, such as Bmal1 and Homer1a, relative to a housekeeping gene.

B. In Vitro Analysis of SR10067 on Epithelial Barrier Function

This protocol is based on studies evaluating the anti-inflammatory effects of **SR10067** in an asthma model.

• Cell Culture: Human bronchial epithelial cells (16-HBE line) are cultured to confluence on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the airway epithelium.



• Drug Treatment:

- Pre-treatment: The cell monolayers are pre-treated with SR10067 for 4 hours.
- Challenge: Following pre-treatment, the cells are exposed to Th2 cytokines (e.g., IL-4 and IL-13) or an allergen like house dust mite (HDM) extract for 24 hours to induce barrier dysfunction.

Barrier Function Assessment:

- Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the epithelial barrier. A decrease in TEER indicates increased permeability and barrier disruption. The ability of SR10067 to attenuate the cytokineinduced drop in TEER is the primary functional endpoint.
- Molecular and Cellular Analysis:
 - Gene Expression Analysis (qRT-PCR): RNA is isolated from the cells to measure changes in the mRNA levels of genes encoding adherens junction (e.g., Cdh1/E-cadherin) and tight junction (Ocln/Occludin, Tjp1/ZO-1) proteins, as well as core circadian clock genes (Bmal1, Clock, etc.).
 - Immunofluorescence Microscopy: Cells are fixed and stained with antibodies against
 junctional proteins (e.g., E-cadherin, β-catenin) to visualize their localization at cell-cell
 borders. Disrupted, discontinuous staining indicates a compromised barrier, while
 SR10067 pre-treatment is assessed for its ability to preserve the normal localization
 pattern.

Conclusion

SR10067 is a pivotal research tool for dissecting the complex roles of the nuclear receptors REV-ERBα and REV-ERBβ. Its function as a potent agonist allows for the acute pharmacological modulation of the core circadian clock, enabling detailed studies of its influence on a wide array of physiological and pathological processes. The data clearly demonstrate its ability to impact gene expression, cellular function, and organismal behavior. For drug development professionals, the efficacy of **SR10067** in preclinical models of sleep disorders, inflammation, and depression highlights the therapeutic potential of targeting the



circadian clock, while also underscoring the need for careful consideration of the complex and sometimes opposing effects that can arise from modulating this fundamental biological system.

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